

Application Notes and Protocols for Testing Osalmid Efficacy in Cell Culture Assays

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Compound of Interest

Compound Name: *Osalmid*

Cat. No.: *B1677504*

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Introduction:

Osalmid, traditionally known for its choleric and hepatoprotective properties, has emerged as a potent inhibitor of the small subunit M2 of ribonucleotide reductase (RRM2).^[1] This mechanism of action underlies its significant anti-proliferative, anti-viral, and chemo-sensitizing effects, making it a compound of interest for further investigation in oncology and virology. These application notes provide detailed protocols for a panel of cell culture-based assays to evaluate the efficacy of **Osalmid**.

Data Presentation: Osalmid Efficacy Across Different Cell Lines

The following tables summarize the quantitative data on **Osalmid**'s efficacy from published studies.

Table 1: Anti-proliferative and Anti-viral Efficacy of **Osalmid**

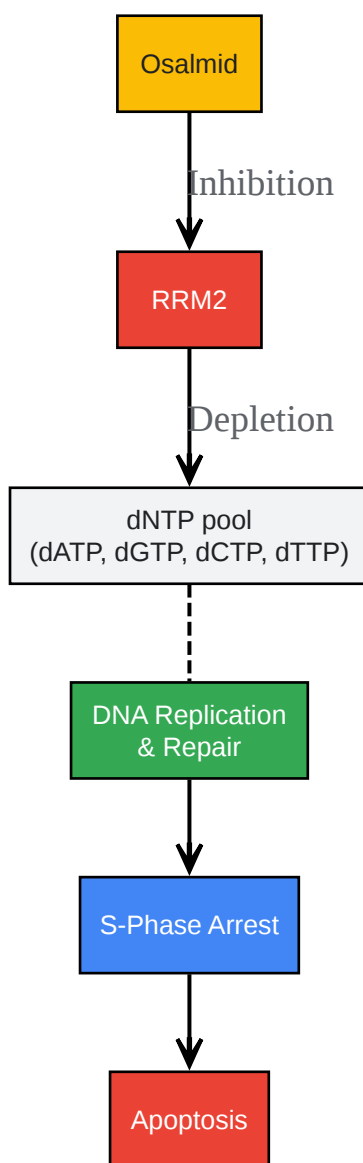
Cell Line	Assay Type	Parameter	Value	Reference
HepG2.2.15	RR Activity	IC50	8.23 μ M	[1]
HepG2.2.15	HBV DNA (supernatant)	EC50 (8 days)	11.1 μ M	[1]
HepG2.2.15	HBV DNA (intracellular)	EC50 (8 days)	16.5 μ M	[1]
HepG2	Cell Viability (CCK-8)	IC50 (72h)	~100 μ M	[2]
Huh-7	Cell Viability (CCK-8)	IC50 (72h)	~125 μ M	[2]
HCC-LM3	Cell Viability (CCK-8)	IC50 (72h)	~150 μ M	[2]

Table 2: Cytotoxicity of **Osalmid**

Cell Line	Assay Type	Parameter	Value	Reference
HepG2.2.15	Cell Viability (CCK-8)	CC50	>100 μ M	[3]

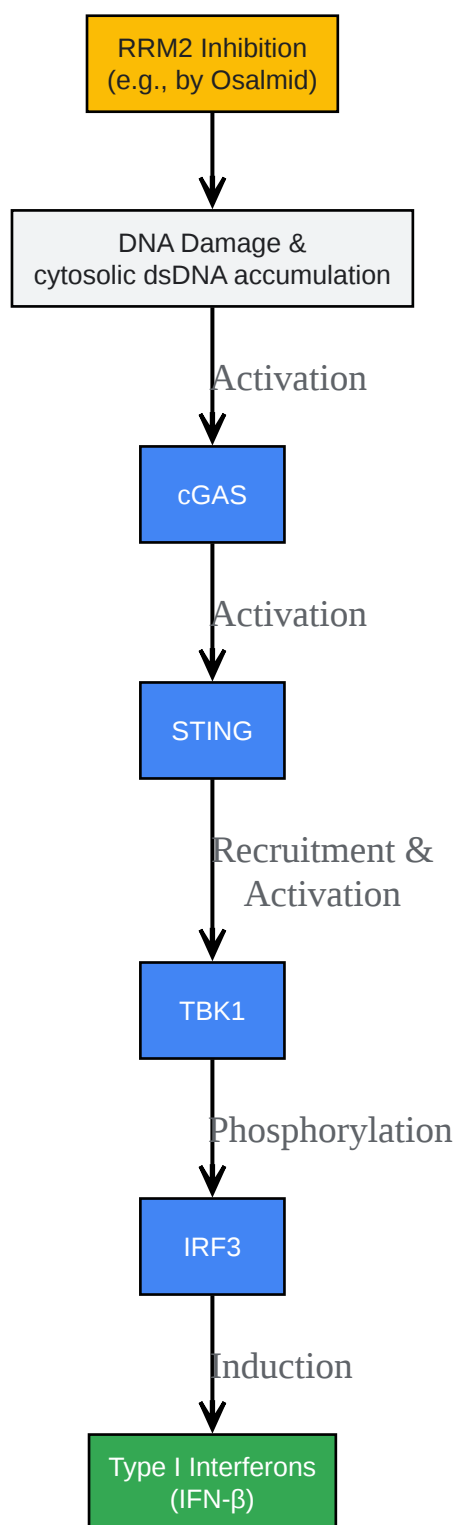
Signaling Pathways Modulated by Osalmid

Osalmid's primary mechanism of action, the inhibition of RRM2, leads to the modulation of several key signaling pathways involved in cell proliferation, survival, and immune response.



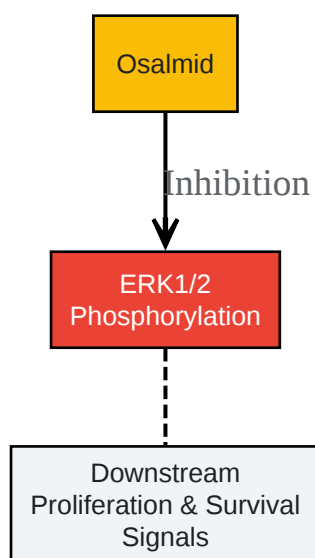
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Figure 1: Osalmid inhibits RRM2, leading to dNTP pool depletion and S-phase arrest.



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Figure 2: RRM2 inhibition can activate the cGAS-STING innate immune signaling pathway.



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Figure 3: **Osalmid** has been shown to inhibit the ERK1/2 signaling pathway.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (CCK-8)

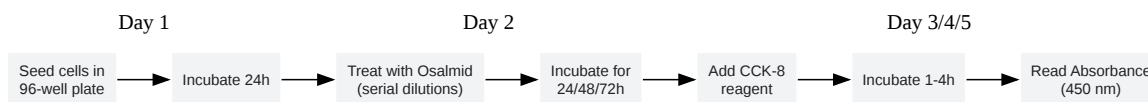
This protocol is for assessing the effect of **Osalmid** on cell viability and determining its IC₅₀ (half-maximal inhibitory concentration) and CC₅₀ (half-maximal cytotoxic concentration).

Materials:

- Cell Counting Kit-8 (CCK-8)
- 96-well cell culture plates
- Appropriate cell culture medium and supplements
- **Osalmid** stock solution (dissolved in DMSO)
- Phosphate-buffered saline (PBS)
- Microplate reader

Protocol:

- Cell Seeding:
 - Harvest cells in the logarithmic growth phase.
 - Perform a cell count and determine cell viability (e.g., using trypan blue).
 - Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well) in 100 μ L of culture medium per well of a 96-well plate.
 - Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
- **Osalmid** Treatment:
 - Prepare serial dilutions of **Osalmid** in culture medium from the stock solution.
 - Remove the medium from the wells and add 100 μ L of the **Osalmid** dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest **Osalmid** concentration) and a no-treatment control.
 - Incubate for the desired time periods (e.g., 24, 48, and 72 hours).
- CCK-8 Addition and Incubation:
 - Add 10 μ L of CCK-8 solution to each well.
 - Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the cell line being used.
- Absorbance Measurement:
 - Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis:
 - Calculate the cell viability percentage relative to the control wells.
 - Plot the cell viability against the **Osalmid** concentration and determine the IC₅₀ value using non-linear regression analysis.



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References

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